

# Total Synthesis of Murrayamine O: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Murrayamine O	
Cat. No.:	B13436794	Get Quote

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of **Murrayamine O**, a cannabinol-skeletal carbazole alkaloid. The synthesis strategy is based on the first enantiospecific total synthesis reported by Dethe et al., which employs a highly diastereoselective Lewis acid-catalyzed coupling of a commercially available monoterpene with a carbazole derivative.[1] This approach is noted for its high atom economy and protecting-group-free nature.[1]

# **Overview of the Synthetic Strategy**

The total synthesis of **Murrayamine O** is achieved through a convergent strategy that involves the preparation of a carbazole intermediate and its subsequent coupling with a chiral monoterpene, followed by a series of transformations to yield the final natural product. The key steps include the synthesis of the carbazole moiety, a Lewis acid-catalyzed Friedel-Crafts alkylation, epoxidation, and a subsequent reductive ring-opening.

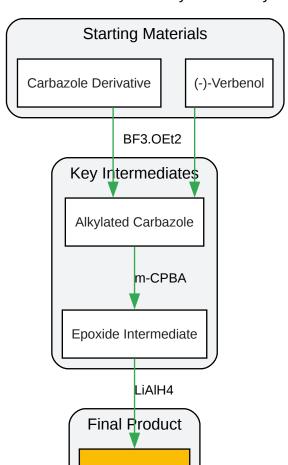
Below is a diagram illustrating the overall workflow of the total synthesis.



# Starting Materials (Aniline derivative, Verbenol) Synthesis of Carbazole Intermediate Lewis Acid-Catalyzed Friedel-Crafts Alkylation Diastereoselective Epoxidation Reductive Epoxide Opening

Murrayamine O





### Key Transformations in Murrayamine O Synthesis

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Murrayamine O

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## References

- 1. researchgate.net [researchgate.net]
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